Methyl 2-nitrohexanoate
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Overview
Description
Methyl 2-nitrohexanoate is an organic compound with the molecular formula C7H13NO4 It is a nitroester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitrohexanoate can be synthesized through the nitration of methyl hexanoate. The process typically involves the reaction of methyl hexanoate with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and aldehydes.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Alkaline salts and methanol are commonly used in electrooxidative transformations.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted nitro compounds.
Scientific Research Applications
Methyl 2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-nitrohexanoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo redox reactions, influencing cellular processes and signaling pathways. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biochemical reactions.
Comparison with Similar Compounds
- Methyl 4-nitrohexanoate
- Methyl 2-methyl-2-nitrohexanoate
- Methyl 2-nitrobutanoate
Comparison: Methyl 2-nitrohexanoate is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to methyl 4-nitrohexanoate, the position of the nitro group in this compound results in different chemical behavior and reactivity.
Properties
CAS No. |
59906-51-3 |
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Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 2-nitrohexanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5-6(8(10)11)7(9)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
JOBWNFASDDVXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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